(S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H20BrNO2 and a molecular weight of 326.23 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperature and pressure settings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
(S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate include:
- tert-Butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(3-fluorophenyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(3-methylphenyl)pyrrolidine-1-carboxylate
Uniqueness
What sets this compound apart from these similar compounds is its specific bromine substitution on the phenyl ring. This substitution can significantly influence the compound’s reactivity, biological activity, and overall properties, making it unique for certain applications.
Properties
IUPAC Name |
tert-butyl (2S)-2-(3-bromophenyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-9-5-8-13(17)11-6-4-7-12(16)10-11/h4,6-7,10,13H,5,8-9H2,1-3H3/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCUUJFKWXBYTB-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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